molecular formula C8H17N3O2S B069152 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine CAS No. 178311-72-3

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine

Cat. No. B069152
CAS RN: 178311-72-3
M. Wt: 219.31 g/mol
InChI Key: LXDRMDLRLWNIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine, also known as MS-245, is a small molecule inhibitor that has been developed as a potential anticancer drug. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine works by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth and proliferation. By inhibiting PKC, this compound prevents cancer cells from growing and dividing, leading to their death. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to be well-tolerated in clinical trials. This compound has been shown to have a long half-life, which allows for less frequent dosing. In addition, this compound has been shown to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.

Advantages and Limitations for Lab Experiments

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to be effective in inhibiting the growth of various cancer cell lines, making it a useful tool for studying cancer biology. However, this compound has some limitations as well. It is not effective against all types of cancer, and its mechanism of action is not fully understood. In addition, this compound may have off-target effects, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine. One area of research is to further understand its mechanism of action and identify potential biomarkers for predicting response to treatment. In addition, this compound could be combined with other anticancer drugs to improve its efficacy. Another area of research is to explore the use of this compound in other diseases, such as neurodegenerative disorders. Finally, the synthesis of this compound could be further optimized to improve yield and purity, making it more suitable for use in clinical trials.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential as an anticancer drug. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential as a treatment for cancer and other diseases.

Synthesis Methods

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine is synthesized using a multi-step process that involves the reaction of piperazine with various reagents to form the intermediate compounds. The final compound is obtained by reacting the intermediate compound with methylsulfonyl chloride and azetidine. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for use in preclinical and clinical studies.

Scientific Research Applications

1-(3-Azetidinyl)-4-(methylsulfonyl)-piperazine has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to be effective in reducing tumor growth in animal models. In addition, this compound has been studied for its potential as a treatment for diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(azetidin-3-yl)-4-methylsulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2S/c1-14(12,13)11-4-2-10(3-5-11)8-6-9-7-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDRMDLRLWNIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.